molecular formula C20H30N2O6 B1422604 Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate CAS No. 1242339-29-2

Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate

Cat. No.: B1422604
CAS No.: 1242339-29-2
M. Wt: 394.5 g/mol
InChI Key: IQBRODHFIQRMIP-UHFFFAOYSA-N
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Description

Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate is a chemical compound with the molecular formula C18H28N2O2 It is known for its complex structure, which includes a piperidine ring substituted with benzyl and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate typically involves multiple steps. One common method includes the alkylation of piperidine with benzyl chloride, followed by the introduction of a dimethylamino group. The final step involves esterification with methyl propanoate. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate
  • Benzyl 4-(dimethylamino)piperidine-3-carboxylate
  • Dimethylaminoethyl benzoate

Uniqueness

Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.C2H2O4/c1-19(2)17-11-12-20(13-15-7-5-4-6-8-15)14-16(17)9-10-18(21)22-3;3-1(4)2(5)6/h4-8,16-17H,9-14H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBRODHFIQRMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1CCC(=O)OC)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-29-2
Record name 3-Piperidinepropanoic acid, 4-(dimethylamino)-1-(phenylmethyl)-, methyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242339-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate
Reactant of Route 2
Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate
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Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate
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Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate
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Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate
Reactant of Route 6
Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate

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